![molecular formula C16H20N2O4 B499039 2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid CAS No. 1037015-75-0](/img/structure/B499039.png)
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid, commonly referred to as 2-MPA, is an organic compound belonging to the class of piperazin-2-ylacetic acids. It is an important intermediate in the synthesis of other compounds and has a wide range of scientific research applications, including in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Global Trends in Herbicide Toxicity Research
Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) have been widely studied for their environmental impact and toxicology, reflecting the significant attention on agricultural chemicals' effects on health and ecosystems. Zuanazzi et al. (2020) performed a scientometric review to analyze trends and gaps in 2,4-D herbicide toxicity studies, highlighting the importance of understanding the toxicological profile of agricultural chemicals used worldwide (Zuanazzi, Ghisi, & Oliveira, 2020).
Mechanisms of Lignin Model Compound Degradation
Yokoyama (2015) reviewed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, demonstrating the significance of the presence of the γ-hydroxymethyl group in the degradation process. This work contributes to the understanding of lignin's chemical degradation, relevant for research into compounds with complex phenolic structures (Yokoyama, 2015).
Anti-Cancer and Anti-Inflammatory Potential of Phytochemicals
Epifano et al. (2015) discussed the biological effects of 4′-geranyloxyferulic acid, a compound extracted from plants, revealing its potential as an anti-inflammatory and anti-tumor agent. This review underscores the therapeutic possibilities of naturally derived compounds in treating diseases and their relevance in pharmacological research (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Biodegradation and Environmental Applications of Enzymatic Processes
Husain and Husain (2007) reviewed the use of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants. This research highlights the role of enzymes in environmental remediation and the potential application of biochemical processes in treating wastewater containing complex organic compounds (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-22-14-7-3-2-5-12(14)6-4-9-18-10-8-17-16(21)13(18)11-15(19)20/h2-7,13H,8-11H2,1H3,(H,17,21)(H,19,20)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXZZODSQINRIV-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCNC(=O)C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCNC(=O)C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide](/img/structure/B498956.png)
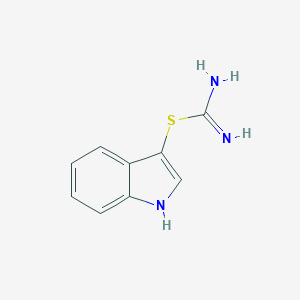
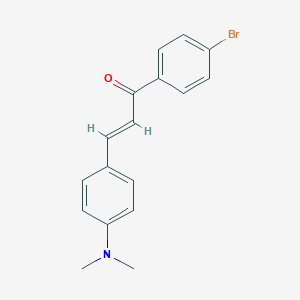
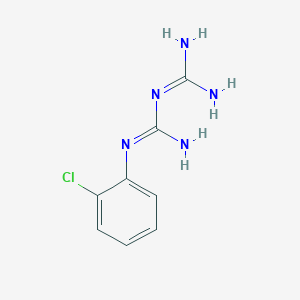
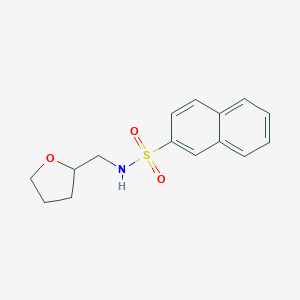
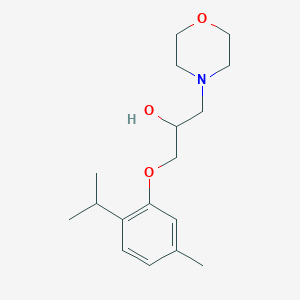
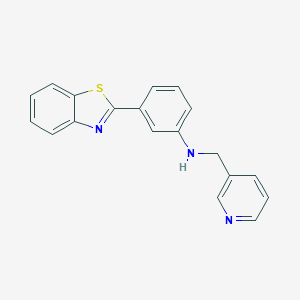
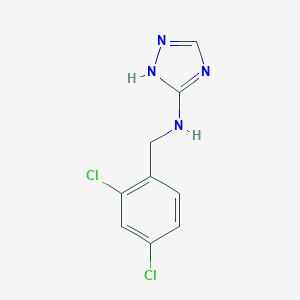
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B498968.png)
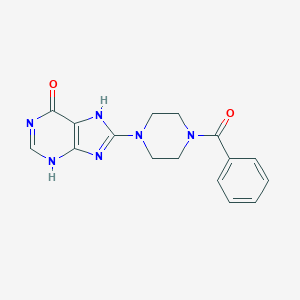
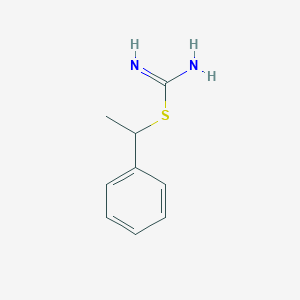
![4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B498972.png)
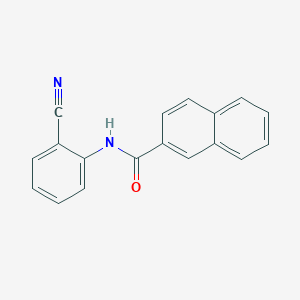
![9-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-morpholin-4-yl-3H-purin-6-one](/img/structure/B498978.png)